molecular formula C12H18N2O2 B1358224 Benzyl (4-aminobutan-2-yl)carbamate CAS No. 885277-95-2

Benzyl (4-aminobutan-2-yl)carbamate

Cat. No.: B1358224
CAS No.: 885277-95-2
M. Wt: 222.28 g/mol
InChI Key: DBGIPNROZUIMGO-UHFFFAOYSA-N
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Description

Benzyl (4-aminobutan-2-yl)carbamate is an organic compound with the molecular formula C₁₂H₁₈N₂O₂. It is a derivative of carbamic acid and is often used in research and industrial applications. The compound is known for its role as a building block in organic synthesis and its utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (4-aminobutan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 4-aminobutan-2-ol in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many carbamate compounds.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of environmentally friendly catalysts and reagents is becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-aminobutan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbamate esters, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of benzyl (4-aminobutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, forming stable intermediates and products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (4-aminobutan-2-yl)carbamate is unique due to its specific structure, which includes both a benzyl group and a 4-aminobutan-2-yl group. This combination provides distinct reactivity and utility in various chemical reactions, making it a valuable compound in organic synthesis .

Biological Activity

Benzyl (4-aminobutan-2-yl)carbamate, a carbamate derivative, has garnered attention in biochemical research due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to a carbamate functional group linked to a 4-aminobutan-2-yl moiety. This structural configuration enables the compound to interact with various biological targets.

Target of Action : The primary target of this compound is amine groups in proteins and enzymes. It acts as a protecting group for amines during peptide synthesis, facilitating the formation of peptide bonds without interfering with the amine functionality.

Mode of Action : The compound operates through a process known as carbamylation, where it forms stable carbamate derivatives with amines. This interaction is crucial in biochemical pathways involving peptide synthesis and enzyme modulation.

Enzyme Inhibition

This compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and cognitive functions. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission.

Enzyme Inhibition (%) at 10 µM IC50 (µM)
AcetylcholinesteraseSignificant47.37
ButyrylcholinesteraseModerate105.82

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells suggests potential applications in cancer therapy .

Pharmacokinetics

This compound is soluble in organic solvents and shows moderate solubility in water. Its pharmacokinetic profile indicates that it can be effectively absorbed and distributed in biological systems, which is essential for its therapeutic efficacy.

Case Studies

  • Neuropharmacological Studies : In a study examining the effects of this compound on neurodegenerative diseases, it was found to significantly inhibit AChE activity, leading to improved cognitive function in animal models .
  • Cancer Research : A study focused on the cytotoxicity of this compound demonstrated that it effectively reduced cell viability in several cancer cell lines through mechanisms involving oxidative stress and apoptosis induction.

Properties

CAS No.

885277-95-2

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

benzyl 4-hydrazinyl-2-methylbutanoate

InChI

InChI=1S/C12H18N2O2/c1-10(7-8-14-13)12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9,13H2,1H3

InChI Key

DBGIPNROZUIMGO-UHFFFAOYSA-N

SMILES

CC(CCN)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CCNN)C(=O)OCC1=CC=CC=C1

Pictograms

Corrosive

Origin of Product

United States

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